Cas no 51786-10-8 (2-Chloro-3-hydroxybenzoic acid)
2-Chloro-3-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3-hydroxybenzoic acid
- 2-Chloro-3-Hydroxy-Benzoic acid
- AB50521
- AG-F-75609
- AGN-PC-00Q0EW
- AK-64416
- Benzoic acid, 2-chloro-3-hydroxy-
- CTK4J4834
- SureCN529909
-
- MDL: MFCD09264192
- Inchi: 1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
- InChI Key: HMEJVKGZESKXFC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(=O)O)O
Computed Properties
- Exact Mass: 171.99275
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- PSA: 57.53
2-Chloro-3-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 115195-500mg |
2-Chloro-3-hydroxybenzoic acid, >97% |
51786-10-8 | >97% | 500mg |
$676.00 | 2023-09-10 | |
| Matrix Scientific | 115195-1g |
2-Chloro-3-hydroxybenzoic acid, >97% |
51786-10-8 | >97% | 1g |
$917.00 | 2023-09-10 | |
| TRC | C585795-50mg |
2-Chloro-3-hydroxybenzoic Acid |
51786-10-8 | 50mg |
$ 52.00 | 2023-09-08 | ||
| TRC | C585795-100mg |
2-Chloro-3-hydroxybenzoic Acid |
51786-10-8 | 100mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C585795-500mg |
2-Chloro-3-hydroxybenzoic Acid |
51786-10-8 | 500mg |
$ 207.00 | 2023-09-08 | ||
| Apollo Scientific | OR310789-1g |
2-Chloro-3-hydroxybenzoic acid |
51786-10-8 | 95% | 1g |
£240.00 | 2023-09-02 | |
| Apollo Scientific | OR310789-5g |
2-Chloro-3-hydroxybenzoic acid |
51786-10-8 | 95% | 5g |
£600.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1237217-1g |
2-chloro-3-hydroxybenzoic acid |
51786-10-8 | 98% | 1g |
$190 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237217-5g |
2-chloro-3-hydroxybenzoic acid |
51786-10-8 | 98% | 5g |
$440 | 2024-06-06 | |
| Chemenu | CM158132-5g |
2-Chloro-3-hydroxybenzoic acid |
51786-10-8 | 95% | 5g |
$426 | 2022-12-31 |
2-Chloro-3-hydroxybenzoic acid Suppliers
2-Chloro-3-hydroxybenzoic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-Chloro-3-hydroxybenzoic acid
Professional Introduction to 2-Chloro-3-hydroxybenzoic Acid (CAS No. 51786-10-8)
2-Chloro-3-hydroxybenzoic acid, with the chemical formula C₇H₅ClO₄, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 51786-10-8, has garnered considerable attention due to its versatile applications and structural properties. Its molecular structure, featuring both a hydroxyl group and a chlorine substituent on a benzoic acid backbone, makes it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's unique chemical profile has positioned it as a key player in the development of pharmaceutical agents. Specifically, 2-Chloro-3-hydroxybenzoic acid serves as a precursor in the synthesis of several drug candidates that are being investigated for their potential therapeutic effects. Recent studies have highlighted its role in the development of novel anti-inflammatory and antimicrobial agents, leveraging its ability to interact with biological targets effectively.
In the realm of medicinal chemistry, the presence of both hydroxyl and chlorine functional groups on the benzoic acid core allows for diverse chemical modifications. These modifications can be tailored to enhance the pharmacological properties of the resulting compounds. For instance, researchers have utilized 2-Chloro-3-hydroxybenzoic acid to develop derivatives with improved solubility and bioavailability, which are critical factors in drug formulation.
One of the most compelling aspects of 2-Chloro-3-hydroxybenzoic acid is its utility in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in many pharmacologically active molecules, and the introduction of chloro and hydroxyl groups into these structures can significantly alter their biological activity. Current research is exploring how these modifications can be optimized to produce compounds with enhanced therapeutic profiles.
The compound's reactivity also makes it a valuable tool in organic synthesis. It can undergo various reactions, such as esterification, amidation, and condensation reactions, which are commonly employed to create more complex molecular structures. These synthetic pathways are crucial for developing new drugs and agrochemicals, where precise control over molecular architecture is essential.
Recent advancements in computational chemistry have further enhanced the understanding of 2-Chloro-3-hydroxybenzoic acid's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. This information is invaluable for designing drugs that are more effective and have fewer side effects.
The pharmaceutical industry has shown particular interest in derivatives of 2-Chloro-3-hydroxybenzoic acid due to their potential as antiviral and anticancer agents. Studies have demonstrated that certain modifications of this compound can inhibit viral replication and interfere with cancer cell proliferation. These findings have opened up new avenues for drug development and highlight the importance of continued research in this area.
In addition to its pharmaceutical applications, 2-Chloro-3-hydroxybenzoic acid has found use in materials science. Its ability to form stable complexes with metals makes it a useful component in catalytic systems and metal-organic frameworks (MOFs). These materials have applications ranging from industrial catalysis to gas storage and separation technologies.
The environmental impact of using 2-Chloro-3-hydroxybenzoic acid as a building block for various products is also an area of growing interest. Researchers are exploring sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to develop processes that are more efficient and environmentally friendly.
The future prospects for 2-Chloro-3-hydroxybenzoic acid are promising, with ongoing research expected to uncover new applications and refine existing ones. The compound's unique properties make it a versatile tool for chemists and pharmacologists alike, ensuring its continued relevance in both academic and industrial settings.
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